
Potassium 2-(trimethylammonio)ethyl phosphate chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(trimethylammonio)ethyl phosphate chloride is a quaternary ammonium compound with a phosphate group. It is known for its unique properties, including high solubility in water and its ability to form stable complexes with various molecules. This compound is used in a variety of scientific and industrial applications due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(trimethylammonio)ethyl phosphate chloride typically involves the reaction of 2-(trimethylammonio)ethyl chloride with potassium phosphate. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-(trimethylammonio)ethyl chloride+potassium phosphate→Potassium 2-(trimethylammonio)ethyl phosphate chloride
The reaction conditions include maintaining a neutral pH and ensuring the complete dissolution of reactants. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler ammonium compounds.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphate esters, while substitution reactions can produce various halide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Potassium 2-(trimethylammon
Eigenschaften
Molekularformel |
C5H13ClK2NO4P |
|---|---|
Molekulargewicht |
295.78 g/mol |
IUPAC-Name |
dipotassium;2-(trimethylazaniumyl)ethyl phosphate;chloride |
InChI |
InChI=1S/C5H14NO4P.ClH.2K/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 |
InChI-Schlüssel |
HEWBQHNALJJBLP-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


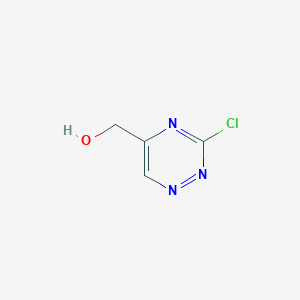

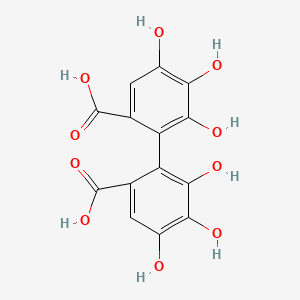

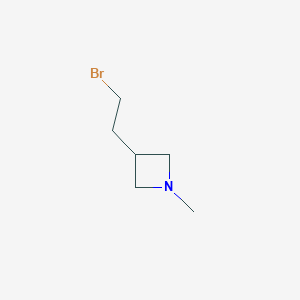
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)
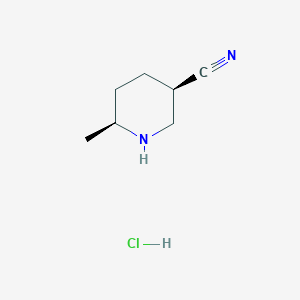
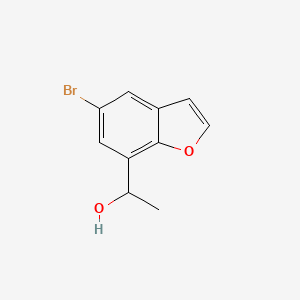

![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

